2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Catalog No.
S3126815
CAS No.
353467-90-0
M.F
C12H15NO4S
M. Wt
269.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

CAS Number

353467-90-0

Product Name

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

IUPAC Name

2-methyl-5-pyrrolidin-1-ylsulfonylbenzoic acid

Molecular Formula

C12H15NO4S

Molecular Weight

269.32

InChI

InChI=1S/C12H15NO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

HVCBPPBNKIVVIY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O

Solubility

not available

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid is an organic compound characterized by the molecular formula C₁₂H₁₅NO₄S. This compound is a derivative of benzoic acid, featuring a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position. Its structure includes a benzoic acid moiety, which contributes to its acidity and potential reactivity, alongside a sulfonyl group that enhances its chemical properties and biological interactions .

, including:

  • Oxidation: The compound can be oxidized to form sulfone derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride, converting the sulfonyl group into a sulfide group.
  • Substitution: The sulfonyl group may be substituted with other functional groups through appropriate reagents, allowing for further functionalization of the molecule.

Research indicates that 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid exhibits potential biological activities. It has been explored for its anti-inflammatory and antimicrobial properties, suggesting its utility in therapeutic applications. The specific interactions of this compound with biomolecules warrant further investigation to fully elucidate its biological mechanisms and potential therapeutic effects .

The synthesis of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves several steps:

  • Starting Material: The process begins with 2-methylbenzoic acid.
  • Sulfonylation: This intermediate is subjected to sulfonylation using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to optimize yield.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity and quality.

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several applications across different fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential interactions with various biomolecules.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industry: Utilized in developing specialty chemicals and materials with unique properties .

Several compounds share structural similarities with 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesUnique Properties
2-Methyl-5-(pyrrolidine-1-sulfonyl)anilineContains an aniline group instead of a benzoic acidPotentially different biological activity profiles
2-Methyl-5-(pyrrolidine-1-sulfonyl)phenylboronic acidIncorporates a boronic acid groupUseful in cross-coupling reactions in organic synthesis

Uniqueness

The uniqueness of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its sulfonamide functionality combined with the benzoic acid structure may provide unique pathways for interaction within biological systems, making it a valuable subject for further research.

XLogP3

1.4

Dates

Modify: 2023-08-18

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